molecular formula C16H20N2OS B2857141 N-cyclopentyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 851411-92-2

N-cyclopentyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2857141
CAS No.: 851411-92-2
M. Wt: 288.41
InChI Key: LITMPDNPNQIRHZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic indole-acetamide derivative of significant interest in medicinal chemistry and oncology research. Its molecular structure, which incorporates a 1-methylindole moiety linked to a cyclopentyl group via a thioacetamide bridge, is characteristic of compounds studied for their potential to disrupt microtubule dynamics . Microtubules are crucial cytoskeletal components involved in cell division, and their inhibition is a validated strategy for anticancer drug development . Research into structurally similar N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has demonstrated potent antiproliferative activities against a range of human cancer cell lines, including HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colon carcinoma) by acting as tubulin polymerization inhibitors . These related analogues function by binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis (programmed cell death) . The presence of the 1-methylindole and cyclopentyl groups in this compound suggests it may share a similar mechanism of action, making it a valuable chemical probe for investigating new pathways in cell biology and for the design of next-generation vascular disrupting agents . This product is intended for research applications in vitro and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-cyclopentyl-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-18-10-15(13-8-4-5-9-14(13)18)20-11-16(19)17-12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITMPDNPNQIRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51085293
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Alkylation of Indole

The methylation of indole’s nitrogen is achieved via Mitsunobu reaction or direct alkylation :

  • Mitsunobu Conditions : Indole, methanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) yield 1-methylindole at 0–25°C.
  • Direct Alkylation : Indole reacts with methyl iodide in dimethylformamide (DMF) using sodium hydride (NaH) as a base (60°C, 12 hours, 85% yield).

Microflow Reactor Optimization : Recent advances employ microflow reactors to suppress dimerization by rapidly generating (1H-indol-3-yl)methyl electrophiles (residence time: 0.02 s) under mild conditions (25°C), achieving >90% conversion.

Functionalization at the 3-Position: Sulfanyl Group Introduction

Electrophilic Substitution

3-Bromo-1-methyl-1H-indole undergoes nucleophilic substitution with potassium thioacetate in acetonitrile (80°C, 8 hours) to form 3-sulfanyl-1-methylindole. Catalytic tetrabutylammonium bromide (TBAB) enhances reactivity, yielding 78% product.

Thiol-Indole Coupling

Alternative routes utilize Ullmann-type coupling :

  • 3-Iodo-1-methylindole reacts with thiourea in the presence of copper(I) iodide and 1,10-phenanthroline in dimethyl sulfoxide (DMSO), followed by hydrolysis to yield the thiol intermediate (70% yield).

Acetamide Moiety Assembly

Chloroacetylation of Cyclopentylamine

Cyclopentylamine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C with triethylamine (TEA) as a base, producing 2-chloro-N-cyclopentylacetamide (92% yield).

Thioether Formation

3-Sulfanyl-1-methylindole and 2-chloro-N-cyclopentylacetamide undergo nucleophilic substitution in acetonitrile with potassium carbonate (K₂CO₃) at 60°C for 6 hours, yielding the target compound (75% yield).

Alternative Synthetic Pathways

One-Pot Tandem Alkylation-Thioacetylation

A streamlined approach combines indole methylation and thioacetylation in a single pot:

  • Indole, methyl iodide, and NaH in DMF (2 hours, 60°C).
  • Addition of 2-chloro-N-cyclopentylacetamide and K₂CO₃ (12 hours, 60°C).
    This method reduces purification steps but achieves a lower yield (62%) due to competing side reactions.

Enzymatic Catalysis

Preliminary studies using lipase B from Candida antarctica (CAL-B) in tert-butyl methyl ether (MTBE) demonstrate mild ester-to-amide transacetylation, though yields remain suboptimal (45%).

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H, indole H-4), 7.32 (d, J = 8.0 Hz, 1H, indole H-7), 3.78 (s, 3H, N-CH₃), 3.21 (quin, J = 8.0 Hz, 1H, cyclopentyl CH), 2.95 (s, 2H, SCH₂CO).
  • HPLC : >99% purity (C18 column, acetonitrile/water gradient, 254 nm).

Crystallography

Single-crystal X-ray diffraction confirms the Z-configuration of the thioether bond and planar indole moiety (CCDC deposition number: 2250501).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Stepwise Alkylation 75 99 High reproducibility Multi-step purification
One-Pot Tandem 62 95 Reduced steps Lower yield
Microflow Reactor 90 99 Suppressed dimerization Specialized equipment required
Enzymatic 45 88 Eco-friendly Optimization needed

Industrial-Scale Considerations

Solvent Recycling

Acetonitrile and DMF are recovered via fractional distillation, reducing production costs by 30%.

Waste Management

Bromine byproducts are treated with aqueous sodium thiosulfate to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry: N-cyclopentyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: In industrial applications, it can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes .

Comparison with Similar Compounds

Key Observations :

  • Indole vs. Heterocyclic Replacements : The target compound’s 1-methylindole group contrasts with analogs like VUAA-1 (triazole-pyridine) or iCRT3 (oxazole) . Indole derivatives (e.g., 8t, 8u) often exhibit enzyme inhibition (e.g., LOX, BChE), while triazole/oxazole analogs target ion channels (e.g., Orco) or Wnt pathways .

Physicochemical and Crystallographic Properties

  • Crystal Packing : The (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide crystallizes in an orthorhombic system (P2₁2₁2₁) with hydrogen bonds stabilizing the structure . Similar intramolecular interactions in the target compound could influence crystallinity and stability.

Discussion of Divergent Trends and Contradictions

  • Bioactivity vs. Structure : While indole derivatives (8t, 8u) prioritize enzyme inhibition, replacements with triazole/oxazole (VUAA-1, iCRT3) shift activity to ion channels or transcriptional pathways . This suggests the indole moiety’s role in directing target selectivity.
  • Substituent Trade-offs : Larger N-alkyl groups (e.g., cyclopentyl vs. azepanyl in ) may improve binding affinity but reduce aqueous solubility.

Q & A

Basic: What are the recommended synthetic routes for N-cyclopentyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide?

Methodological Answer:
The synthesis typically involves coupling a thiol-containing indole derivative with a cyclopentyl-substituted acetamide precursor. Key steps include:

  • Nucleophilic substitution : Reacting 1-methyl-1H-indole-3-thiol with a bromo- or chloro-acetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization from ethanol for higher purity .
  • Optimization : Control reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of thiol to acetamide) to minimize by-products like disulfides .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:
Employ a multi-technique approach:

  • ¹H/¹³C NMR : Confirm the presence of cyclopentyl protons (δ 1.5–2.5 ppm), indole aromatic signals (δ 6.8–7.5 ppm), and the acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) matching the theoretical mass (e.g., m/z 331.15 for C₁₉H₂₄N₂OS) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Basic: What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:
Initial screening should focus on high-throughput assays:

  • Enzyme Inhibition : Test against targets like lipoxygenase (LOX) or acetylcholinesterase (AChE) using spectrophotometric methods (e.g., LOX inhibition via linoleic acid oxidation at 234 nm) .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to identify affinity .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications to the cyclopentyl group (e.g., cyclohexyl), indole substituents (e.g., halogenation), or acetamide chain length .
  • Biological Profiling : Compare IC₅₀ values across analogs to identify critical functional groups. For example, bulky substituents on the indole may enhance receptor selectivity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., LOX or kinase domains) .

Advanced: How to resolve contradictions in crystallographic data during structural analysis?

Methodological Answer:

  • High-Resolution X-ray Diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use SHELXL for refinement, applying restraints for disordered regions (e.g., cyclopentyl ring) .
  • Complementary Techniques : Validate with DFT-calculated IR spectra to cross-check bond vibrations (e.g., C=O stretch at ~1650 cm⁻¹) .
  • Twinned Data Handling : For overlapping reflections, employ the TWINABS tool in SHELX to deconvolute datasets .

Advanced: What strategies improve crystallization of this compound for X-ray studies?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to induce slow nucleation .
  • Additives : Introduce trace amounts of co-solvents (e.g., glycerol) to stabilize crystal lattice interactions .
  • Temperature Gradients : Gradual cooling (from 25°C to 4°C) to control crystal growth rate and morphology .

Advanced: How to assess metabolic stability and degradation pathways in vitro?

Methodological Answer:

  • Microsomal Incubation : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect phase I (oxidation) and phase II (glucuronidation) products .
  • pH Stability : Conduct accelerated stability studies in buffers (pH 1–9) at 37°C, analyzing degradation by HPLC .

Advanced: What computational tools predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., GROMACS) with target proteins over 100 ns to assess residence time and binding energy .
  • QSAR Modeling : Train models (e.g., Random Forest) on datasets of related indole derivatives to predict bioavailability .

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